2-((6-(4-Methoxyphenyl)pyridazin-3-yl)thio)-1-(4-methylpiperidin-1-yl)ethanone
Beschreibung
2-((6-(4-Methoxyphenyl)pyridazin-3-yl)thio)-1-(4-methylpiperidin-1-yl)ethanone is a heterocyclic compound featuring a pyridazine core substituted with a 4-methoxyphenyl group at position 5. A thioether bridge connects the pyridazine ring to an ethanone moiety, which is further linked to a 4-methylpiperidine group. The 4-methoxyphenyl substituent may enhance solubility and electronic interactions, while the thioether and 4-methylpiperidine moieties likely influence lipophilicity and metabolic stability .
Eigenschaften
IUPAC Name |
2-[6-(4-methoxyphenyl)pyridazin-3-yl]sulfanyl-1-(4-methylpiperidin-1-yl)ethanone | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H23N3O2S/c1-14-9-11-22(12-10-14)19(23)13-25-18-8-7-17(20-21-18)15-3-5-16(24-2)6-4-15/h3-8,14H,9-13H2,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PEOQZMNADXHHPZ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CCN(CC1)C(=O)CSC2=NN=C(C=C2)C3=CC=C(C=C3)OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H23N3O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
357.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biologische Aktivität
The compound 2-((6-(4-Methoxyphenyl)pyridazin-3-yl)thio)-1-(4-methylpiperidin-1-yl)ethanone is a synthetic organic molecule that has garnered attention for its potential biological activities, particularly in pharmacology. This article explores its biological activity, mechanisms of action, and relevant research findings.
Chemical Structure and Properties
The compound features a complex structure characterized by a pyridazine core, a methoxyphenyl group, and a thioether linkage. Its molecular formula is , highlighting the presence of various functional groups that contribute to its reactivity and biological effects.
Structural Details
| Property | Value |
|---|---|
| Molecular Formula | |
| Molecular Weight | 318.40 g/mol |
| IUPAC Name | 2-((6-(4-Methoxyphenyl)pyridazin-3-yl)thio)-1-(4-methylpiperidin-1-yl)ethanone |
| CAS Number | 896053-46-6 |
Antitumor Activity
Research indicates that compounds related to pyridazine derivatives exhibit significant antitumor properties. Specifically, 2-((6-(4-Methoxyphenyl)pyridazin-3-yl)thio)-1-(4-methylpiperidin-1-yl)ethanone has shown potential as an inhibitor of certain tyrosine kinases, such as Met kinase, which are implicated in tumor progression and metastasis .
Case Studies
- Inhibition of Tumor Growth : In vitro studies demonstrated that this compound effectively inhibited cell proliferation in various cancer cell lines, including breast cancer (MCF-7 and MDA-MB-231). The compound's mechanism involved inducing apoptosis through the activation of caspase pathways .
- Synergistic Effects : When combined with established chemotherapeutic agents like doxorubicin, the compound exhibited a synergistic effect, enhancing cytotoxicity in resistant cancer cell lines .
Anti-inflammatory and Antimicrobial Properties
The compound also displays anti-inflammatory properties, which are common among pyridazine derivatives. It may inhibit pro-inflammatory cytokines and enzymes, contributing to its therapeutic potential in treating inflammatory diseases .
Research Findings
A study highlighted the anti-inflammatory effects of similar compounds, suggesting that 2-((6-(4-Methoxyphenyl)pyridazin-3-yl)thio)-1-(4-methylpiperidin-1-yl)ethanone could modulate inflammatory responses through enzyme inhibition . Additionally, antimicrobial assays indicated some efficacy against bacterial strains, although further studies are needed to confirm these findings.
The exact mechanism of action for 2-((6-(4-Methoxyphenyl)pyridazin-3-yl)thio)-1-(4-methylpiperidin-1-yl)ethanone is not fully elucidated; however, it is believed to interact with specific molecular targets such as enzymes or receptors. The structural features suggest potential binding sites for enzyme inhibition or modulation of receptor activity .
Proposed Pathways
- Enzyme Inhibition : The thioether group may facilitate interactions with active sites of target enzymes.
- Receptor Modulation : The presence of the methoxy group enhances lipophilicity, potentially allowing better membrane penetration and receptor interaction.
Vergleich Mit ähnlichen Verbindungen
Comparison with Structurally Similar Compounds
Heterocyclic Core Variations
Pyridazine vs. Triazole/Thiazolo-Triazole
The pyridazine core in the target compound differs from triazole or thiazolo-triazole systems in (e.g., compounds 4a and 5a ). Pyridazines exhibit distinct electronic profiles due to their two adjacent nitrogen atoms, which may enhance hydrogen-bonding interactions compared to triazoles. However, triazole-containing analogs (e.g., 4a ) show higher melting points (150–152°C vs. unrecorded for the target), suggesting stronger intermolecular forces in triazole derivatives .
Pyridazine vs. Pyrimidine The pyrimidine-based compound w3 in incorporates a chloro-substituted pyrimidine and a 4-methylpiperazine group. The target’s pyridazine may offer better π-π stacking but reduced metabolic stability compared to pyrimidines .
Substituent Effects
Aryl Group Modifications
- 4-Methoxyphenyl (Target) vs. 4-Bromophenyl/Trifluoromethyl () : The electron-donating methoxy group in the target compound may improve solubility and reduce oxidative metabolism compared to electron-withdrawing substituents like bromo or trifluoromethyl in compounds 2a and 3a .
- Piperidine vs.
Thioether vs. Sulfonyl Groups
The thioether in the target contrasts with sulfonyl-containing analogs like compound 6 in . Thioethers are more lipophilic and less polarizable than sulfonyl groups, which could improve membrane permeability but reduce aqueous solubility .
Data Table: Structural and Physical Properties Comparison
Research Findings and Implications
- Synthetic Accessibility : The target compound’s synthesis likely parallels methods in , where thioether formation via nucleophilic substitution is common .
- Biological Potential: Pyridazine-thioether hybrids may target enzymes like kinases or GTPases, analogous to triazole-based inhibitors in . However, the piperidine group could introduce off-target effects compared to simpler analogs .
- Stability : The thioether in the target may confer higher oxidative stability than sulfonyl derivatives (e.g., 6 ), though metabolic studies are needed .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
